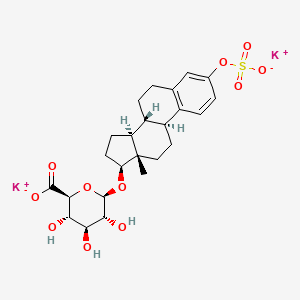

Estradiol 3-sulfate 17B-glucuronide dipotassium salt

Vue d'ensemble

Description

Estradiol 3-sulfate is a sulfated form of the steroid hormone 17β-estradiol, and is common in fetal plasma and in the breast tissues of patients with mammary carcinoma. Sulfated estrogens, including estradiol 3-sulfate, can be converted back to the parent compound by sulfatases. Estradiol 3-sulfate 17β-glucuronide is a metabolite of estradiol 3-sulfate that has been modified by a UDP-glucuronosyltransferase. Glucuronidation of estrogens enhances their utilization by anion transporters, most commonly leading to excretion in urine and bile.

Mécanisme D'action

Target of Action

Estradiol 3-Sulfate 17|A-Glucuronide Dipotassium Salt is an endogenous estrogen conjugate and metabolite of estradiol . It is related to estradiol 3-sulfate and estradiol 17β-glucuronide . The primary targets of this compound are the estrogen receptors (ERs), specifically ERα .

Mode of Action

This compound interacts with its targets, the estrogen receptors, but it has a very low relative binding affinity for ERα . It shows less than one million-fold lower potency in activating the estrogen receptors relative to estradiol in vitro .

Biochemical Pathways

The compound is formed from estradiol in the liver by UDP-glucuronosyltransferase via attachment of glucuronic acid . This process is part of the phase II metabolism of estradiol, which involves the conjugation of the hormone with sulfate and glucuronide groups . This conjugation helps to reduce the hormonal activity of estradiol .

Pharmacokinetics

It is known that the conjugation of estradiol with sulfate and glucuronide groups aids in the elimination of the hormone through excretion .

Result of Action

The result of the action of Estradiol 3-Sulfate 17|A-Glucuronide Dipotassium Salt is the reduction of the hormonal activity of estradiol . This is achieved through the conjugation of estradiol with sulfate and glucuronide groups, which facilitates the elimination of the hormone through excretion .

Activité Biologique

Estradiol 3-sulfate 17β-glucuronide dipotassium salt (E2-3G-17S) is a significant metabolite of estradiol, a key hormone in various physiological processes. This compound is formed through the conjugation of estradiol with glucuronic acid and sulfate, enhancing its solubility and facilitating excretion. Understanding the biological activity of E2-3G-17S is crucial for elucidating its role in human health, particularly in endocrine function and drug metabolism.

- Molecular Formula : C24H30O11S·2K

- Molecular Weight : 604.75 g/mol

- CAS Number : 10392-35-5

- Purity : >95% (HPLC)

Estradiol 3-sulfate 17β-glucuronide exhibits very low binding affinity to estrogen receptors (ERs). Specifically, it has been reported to possess only 0.0001% of the relative binding affinity of estradiol for ERα, demonstrating significantly reduced potency in activating estrogen receptors compared to its parent compound . This indicates that while E2-3G-17S may not exert strong estrogenic effects directly, it plays a crucial role in the metabolism and clearance of estradiol.

Biological Activity

-

Metabolism and Excretion :

- E2-3G-17S is primarily generated in the liver through the action of UDP-glucuronosyltransferases (UGTs), which facilitate glucuronidation—a process that enhances water solubility and promotes renal excretion .

- The glucuronidation process is vital for detoxifying and eliminating estrogens from the body, thus maintaining hormonal balance.

-

Transport Mechanisms :

- The transport of E2-3G-17S across cellular membranes is mediated by organic anion transporting polypeptides (OATPs), which are crucial for the hepatic uptake and renal excretion of steroid metabolites .

- Studies indicate that drug-drug interactions can occur if other compounds inhibit these transporters, potentially leading to altered levels of estradiol or its metabolites in circulation .

-

Clinical Implications :

- Understanding the pharmacokinetics of E2-3G-17S is essential for assessing its role in therapeutic contexts, particularly in hormone replacement therapy and conditions associated with estrogen imbalance.

- Case studies have shown that variations in the metabolism of estradiol and its conjugates like E2-3G-17S can influence therapeutic outcomes in postmenopausal women receiving hormone therapy .

Data Table: Comparison of Estradiol Conjugates

| Compound | Binding Affinity to ERα | Potency Relative to Estradiol | Main Metabolic Pathway |

|---|---|---|---|

| Estradiol | 100% | 100% | Direct action on ERs |

| Estradiol 3-sulfate | Low | Significantly lower | Sulfation |

| Estradiol 17β-glucuronide | Low | Significantly lower | Glucuronidation |

| Estradiol 3-sulfate 17β-glucuronide dipotassium salt | Very low | <0.0001% | Glucuronidation |

Case Studies

- Hormonal Regulation :

- Drug Interactions :

Applications De Recherche Scientifique

Biomarker for Estrogen Metabolism

Estradiol 3-sulfate 17β-glucuronide dipotassium salt serves as a crucial biomarker for assessing estrogen metabolism in the body. Measuring its levels in biological samples such as blood and urine provides insights into overall estrogen activity and metabolism. This is particularly valuable in research areas focusing on:

- Hormonal Regulation : Understanding how estradiol metabolism affects hormonal balance.

- Disease Mechanisms : Investigating the role of estrogen in diseases like breast cancer, endometriosis, and osteoporosis.

Therapeutic Target Exploration

The compound can be converted back to its active form, 17β-estradiol, by sulfatases. This conversion process makes it a focal point for studying:

- Enzyme Activity : Researching the activity of sulfatases can reveal therapeutic targets for conditions influenced by estrogen levels.

- Drug Development : Compounds that modulate the conversion rates of estradiol metabolites may lead to novel therapies for hormone-sensitive diseases.

Pharmacokinetic Studies

Due to its unique dual conjugation (sulfate and glucuronide), estradiol 3-sulfate 17β-glucuronide dipotassium salt exhibits distinct pharmacokinetic properties. This aspect is critical for:

- Drug Formulation : Understanding how the compound behaves in the body can inform the design of drugs that utilize similar metabolic pathways.

- Transport Mechanisms : Studies have shown that this compound requires specific transport systems to cross cellular membranes, which is essential knowledge for drug delivery systems .

Environmental Monitoring

Estradiol metabolites, including estradiol 3-sulfate 17β-glucuronide dipotassium salt, are relevant in environmental science. They can serve as indicators of endocrine-disrupting compounds in water systems, helping researchers assess:

- Pollution Levels : Monitoring these metabolites can provide insights into the impact of pharmaceuticals on aquatic ecosystems.

- Ecotoxicology : Understanding how these compounds affect wildlife and ecosystems is vital for environmental health assessments.

Case Studies and Research Findings

Several studies have highlighted the applications of estradiol 3-sulfate 17β-glucuronide dipotassium salt:

Propriétés

IUPAC Name |

dipotassium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-13-methyl-3-sulfonatooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O11S.2K/c1-24-9-8-14-13-5-3-12(35-36(30,31)32)10-11(13)2-4-15(14)16(24)6-7-17(24)33-23-20(27)18(25)19(26)21(34-23)22(28)29;;/h3,5,10,14-21,23,25-27H,2,4,6-9H2,1H3,(H,28,29)(H,30,31,32);;/q;2*+1/p-2/t14-,15-,16+,17+,18+,19+,20-,21+,23-,24+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSNDWFRAHTWCY-LXMSUNLNSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)OS(=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)OS(=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30K2O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501347523 | |

| Record name | Estradiol 3-sulfate 17beta-glucuronide dipotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10392-35-5 | |

| Record name | Estradiol 3-sulfate 17beta-glucuronide dipotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.